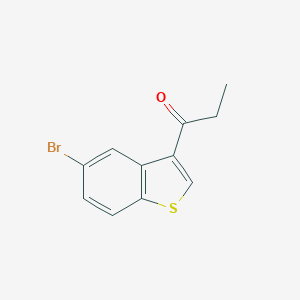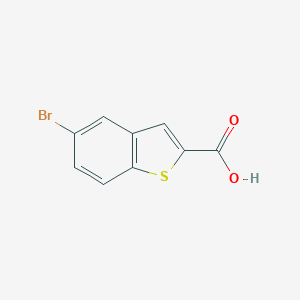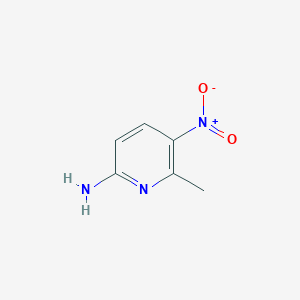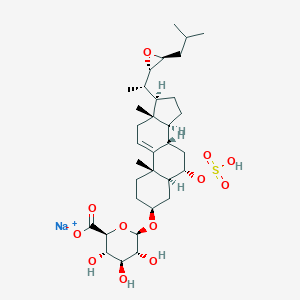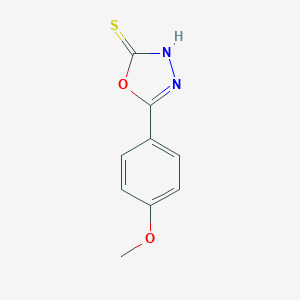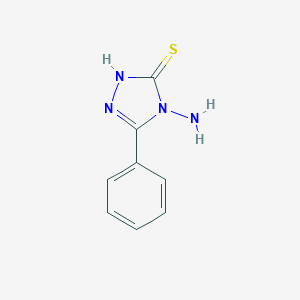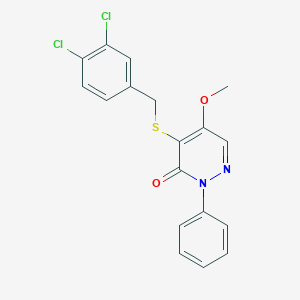
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as DTT-205, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a pyridazinone derivative that has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, as well as the activation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemische Und Physiologische Effekte
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor cell migration and invasion. This compound has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new treatments for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, including the development of new formulations and delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 2-phenyl-5-methoxy-3(2H)-pyridazinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
5509-75-1 |
|---|---|
Produktname |
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone |
Molekularformel |
C18H14Cl2N2O2S |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(13-5-3-2-4-6-13)18(23)17(16)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
VDCOTGMNPNVIKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Andere CAS-Nummern |
5509-75-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



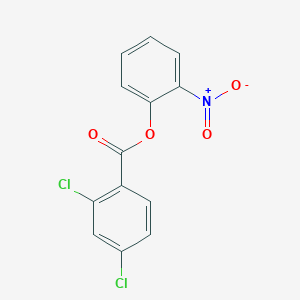
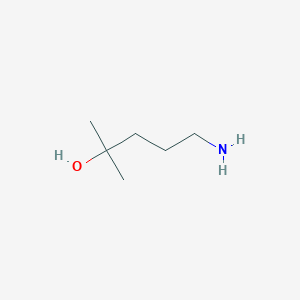
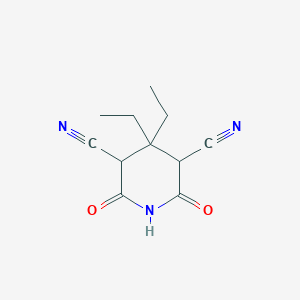
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)

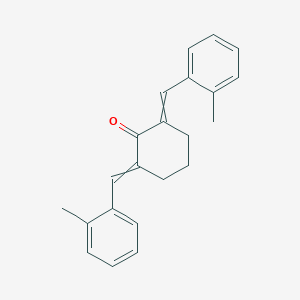
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
